2-[(2-Chlorobenzyl)oxy]benzoic acid
Overview
Description
2-[(2-Chlorobenzyl)oxy]benzoic acid is a compound that can be associated with various chemical studies, particularly those involving benzoic acid derivatives and their interactions with other substances. While the provided papers do not directly discuss 2-[(2-Chlorobenzyl)oxy]benzoic acid, they offer insights into the behavior of structurally related compounds, which can be useful for understanding the properties and reactions of the compound .
Synthesis Analysis
The synthesis of related compounds often involves the formation of complex structures with specific substituents on the benzene ring. For example, the synthesis of Ru(II) complexes with 2-hydroxy-benzoic acid derivatives involves reactions with tridentate Schiff base ligands, leading to the formation of octahedral geometries around the metal center . Although not directly related to 2-[(2-Chlorobenzyl)oxy]benzoic acid, these methods highlight the potential complexity in synthesizing benzoic acid derivatives with specific functional groups.
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives can be quite complex, with various substituents affecting the overall geometry and stability of the molecule. For instance, the study of 2,6-dimethoxy benzoic acid revealed conformational polymorphism, where the orientation of the carboxylic acid group and the methoxy substituents significantly influences the molecular conformation . Similarly, the molecular structure of 2-(2,6-Dichlorophenylcarbamoyl)benzoic acid shows that the carboxylic acid group lies in the plane of the attached benzene ring, which could be relevant when considering the structure of 2-[(2-Chlorobenzyl)oxy]benzoic acid .
Chemical Reactions Analysis
Benzoic acid derivatives can participate in various chemical reactions, often influenced by the presence of substituents on the benzene ring. For example, hypervalent iodine reagents have been used for vicinal halomethoxylation of unsaturated compounds, indicating the potential reactivity of benzoic acid derivatives in substitution reactions . Additionally, the formation of hydrogen-bonded dimers in compounds like 2-(diphenylphosphinoyl)benzoic acid suggests that 2-[(2-Chlorobenzyl)oxy]benzoic acid could also engage in similar intermolecular interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure and the nature of their substituents. For example, the thermodynamic properties of benzoic acid and chlorobenzoic acids have been studied to understand their phase behavior in mixtures with water and organic solvents . This information is crucial for process design in pharmaceutical research. The spectroscopic and molecular structure investigation of 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid provides insights into the vibrational wavenumbers and molecular stability, which could be extrapolated to understand the properties of 2-[(2-Chlorobenzyl)oxy]benzoic acid .
Scientific Research Applications
Thermodynamic Study of Benzoic and Chlorobenzoic Acids
Benzoic acid, including its chlorobenzoic derivatives, serves as a model compound in pharmaceutical research for drug substances. A study by Reschke et al. (2016) utilized the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) to model the phase behavior of aqueous and organic solutions containing benzoic acid and its derivatives. This modeling approach aids in screening solubility and predicting phase equilibria in mixtures containing pharmaceuticals, highlighting the significance of these compounds in process design for drug development and manufacturing (Reschke, T., Zherikova, K., Verevkin, S., & Held, C., 2016).
Synthesis and Antibacterial Effects of Chlorobenzoic Acid Derivatives
Research by Mays Neamah M and Ibtissam K Jassim (2022) on 4-((4-chlorobenzoyl)oxy) benzoic acid led to the synthesis of new thiazole heterocycles. These compounds, derived from Schiff base formations, exhibited antimicrobial, anti-inflammatory, and analgesic activities. Such studies underline the potential of 2-[(2-Chlorobenzyl)oxy]benzoic acid derivatives in developing new therapeutic agents with various pharmacological activities (Mays Neamah M & Ibtissam K Jassim, 2022).
Analyzing Oxidation Mechanisms
The oxidation mechanisms of benzyl para-chlorophenyl ketone, which shares structural similarities with 2-[(2-Chlorobenzyl)oxy]benzoic acid, were explored by O. A. Revkov, S. Voronina, and A. L. Perkel’ (2007). Understanding these oxidation processes contributes to the broader knowledge of how such compounds react chemically, providing insights into their stability, degradation, and potential environmental impacts. This research can guide the development of more stable and environmentally benign chemical compounds for various applications (Revkov, O. A., Voronina, S., & Perkel’, A. L., 2007).
Analgesic and Antiplatelet Activity
A study conducted by Caroline et al. (2019) on a compound closely related to 2-[(2-Chlorobenzyl)oxy]benzoic acid demonstrated its potential as a safer alternative to acetylsalicylic acid. This compound showed significant analgesic and antiplatelet activities without the gastrointestinal toxicity commonly associated with NSAIDs. Such findings suggest the utility of chlorobenzyl benzoic acid derivatives in designing new therapeutic agents that offer pain relief and cardiovascular protection with reduced side effects (Caroline et al., 2019).
Environmental and Toxicological Assessments
The study of benzoic acid derivatives, including chlorobenzoic acids, extends into environmental science and toxicology. Del Olmo, Calzada, and Nuñez (2017) reviewed the widespread use of these compounds as preservatives and flavoring agents, discussing their environmental distribution, human exposure, and potential health concerns. Such research is crucial for assessing the safety of these chemicals in our food and environment, guiding regulatory standards and practices for their safe use (del Olmo, A. D., Calzada, J., & Nuñez, M., 2017).
Safety And Hazards
properties
IUPAC Name |
2-[(2-chlorophenyl)methoxy]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-12-7-3-1-5-10(12)9-18-13-8-4-2-6-11(13)14(16)17/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMYONIKOLZLBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368243 | |
Record name | 2-[(2-chlorobenzyl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chlorobenzyl)oxy]benzoic acid | |
CAS RN |
52803-70-0 | |
Record name | 2-[(2-Chlorophenyl)methoxy]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52803-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(2-chlorobenzyl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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